



Application Notes and Protocols for Tat-NR2B9c TFA in Cell Culture Experiments

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Compound of Interest		
Compound Name:	Tat-NR2B9c TFA	
Cat. No.:	B15610730	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tat-NR2B9c, also known as NA-1, is a cell-permeable peptide that acts as a potent inhibitor of the interaction between Postsynaptic Density protein-95 (PSD-95) and the NMDA receptor subunit NR2B.[1][2][3] By disrupting this interaction, Tat-NR2B9c uncouples NMDA receptor activation from downstream neurotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase, without blocking the ion channel itself.[1][4] This mechanism makes Tat-NR2B9c a promising neuroprotective agent for conditions involving excitotoxic neuronal damage, such as ischemic stroke.[1][5][6][7]

These application notes provide detailed protocols for utilizing **Tat-NR2B9c TFA** in cell culture experiments to investigate its neuroprotective and anti-apoptotic effects. The trifluoroacetate (TFA) salt form of the peptide is a common result of the purification process; however, researchers should be aware that TFA itself can have biological effects, with some studies showing inhibition of cell proliferation at concentrations as low as 10 nM.[8][9] Therefore, it is crucial to include appropriate vehicle controls in all experiments.

Quantitative Data Summary

The effective concentration of Tat-NR2B9c can vary depending on the cell type, experimental model, and specific endpoint being measured. The following tables summarize key quantitative data from the literature to guide the selection of an optimal working concentration.



Table 1: In Vitro Efficacy and Binding Affinity of Tat-NR2B9c

Parameter	Target	Value	Reference
EC50	PSD-95 PDZ domain 2 (PSD-95d2)	6.7 nM	[2][3]
EC50	PSD-95 PDZ domain 1 (PSD-95d1)	670 nM	[2][3]
IC50	NR2A binding to PSD- 95	0.5 μΜ	[2][3]
IC50	NR2B binding to PSD- 95	~8 μM	[2][3]
IC50	nNOS/PSD-95 interaction	~0.2 μM	[2][3]
Neuroprotection	Cultured cortical neurons (NMDA-induced excitotoxicity)	50 nM	[10]

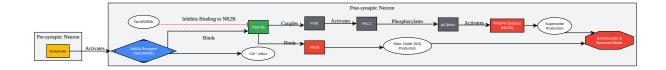
Table 2: Recommended Starting Concentrations for Cell Culture Experiments



Application	Suggested Concentration Range	Notes
Neuroprotection Assays	10 nM - 1 μM	A dose-response study is highly recommended to determine the optimal concentration for your specific cell type and injury model.
Apoptosis Inhibition	10 nM - 1 μM	The optimal concentration may vary depending on the apoptotic stimulus.
In Vitro Ischemia (OGD)	50 nM - 500 nM	Treatment can be applied before, during, or after the OGD period.

Signaling Pathway

The neuroprotective effects of Tat-NR2B9c are primarily mediated by its ability to disrupt the PSD-95 scaffolding protein's interaction with the C-terminus of the NMDA receptor subunit NR2B. This uncouples the receptor from downstream neurotoxic signaling cascades.



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Caption: Tat-NR2B9c signaling pathway.

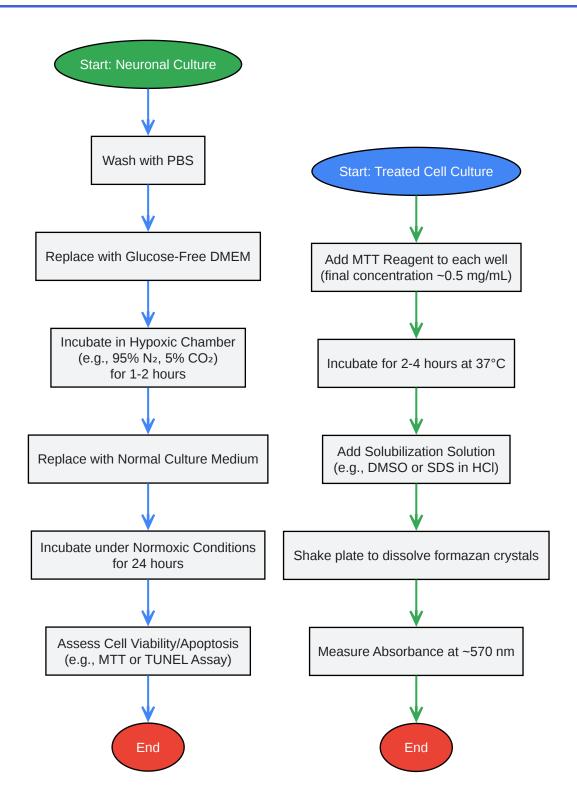




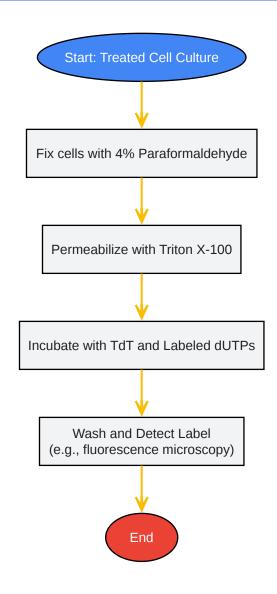
Experimental Protocols In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

This protocol describes a common method for inducing ischemic-like injury in neuronal cell cultures.









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